4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
LUF-5433 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a member of the thiazole family, specifically a derivative of 2-amino-5-benzoyl-4-phenylthiazole. This compound is known for its potent and selective antagonistic activity at adenosine A1 receptors, making it a valuable tool in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUF-5433 typically involves the acylation of the 2-amino group of 2-amino-5-benzoyl-4-phenylthiazole. This process is crucial for achieving high affinity and selectivity towards adenosine A1 receptors. The reaction conditions often include the use of acylating agents and appropriate solvents under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for LUF-5433 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
LUF-5433 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
LUF-5433 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Employed in studies involving adenosine receptors to understand their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to adenosine receptor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
LUF-5433 exerts its effects primarily through antagonism of adenosine A1 receptors. This interaction inhibits the normal activity of these receptors, which are involved in various physiological processes such as neurotransmission, cardiovascular function, and immune response. The molecular targets include the adenosine A1 receptor itself, and the pathways involved are those related to adenosine signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-benzoyl-4-phenylthiazole: The parent compound of LUF-5433.
LUF-5834: Another derivative with similar properties but different selectivity and potency.
Lutetium(III) fluoride: Although not structurally similar, it shares some chemical properties and applications in research.
Uniqueness
LUF-5433 stands out due to its high selectivity and potency as an adenosine A1 receptor antagonist. This makes it particularly valuable in research focused on adenosine receptor-related pathways and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGKRAXWKLEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15850-34-7 |
Source
|
Record name | 4-Methoxy-N-(4-phenyl-2-thiazolyl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEG3NVF47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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